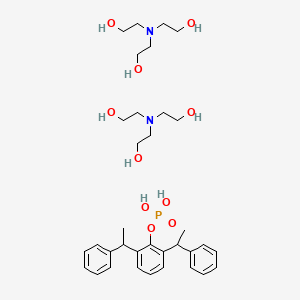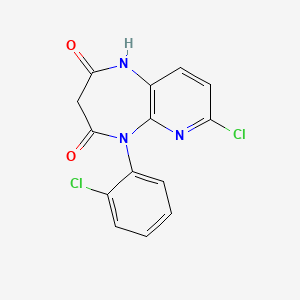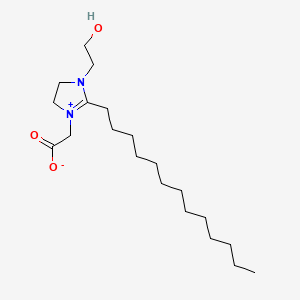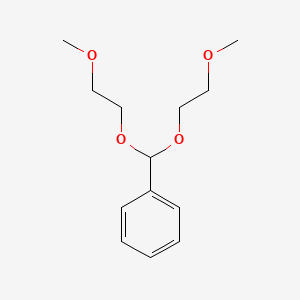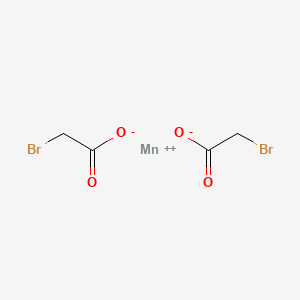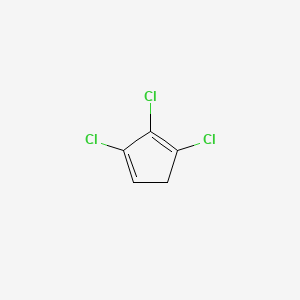
Hexane, 3-methyl-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 3-methyl-, (3S)-: is a chiral branched hydrocarbon with the molecular formula C7H16 . It is one of the isomers of heptane and has a chiral center at the third carbon atom, making it optically active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexane, 3-methyl-, (3S)- can be achieved through various methods, including:
Asymmetric Hydrogenation: This method involves the hydrogenation of 3-methylhex-1-ene using a chiral catalyst to produce the (3S)-enantiomer.
Chiral Resolution: This method involves the separation of racemic 3-methylhexane into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods: Industrial production of Hexane, 3-methyl-, (3S)- typically involves the use of chiral catalysts in large-scale hydrogenation processes. The choice of catalyst and reaction conditions is crucial to achieving high enantiomeric purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Hexane, 3-methyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups, such as halogens, using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Halogenating agents (N-bromosuccinimide)
Major Products Formed:
Oxidation: Alcohols, Aldehydes, Carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated hydrocarbons
Aplicaciones Científicas De Investigación
Hexane, 3-methyl-, (3S)- has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving chiral recognition and enantioselective processes.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Hexane, 3-methyl-, (3S)- involves its interaction with molecular targets and pathways specific to its chemical structure. As a chiral molecule, it can exhibit different biological activities compared to its enantiomer. The exact mechanism of action depends on the specific application and the molecular targets involved. For example, in asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products .
Comparación Con Compuestos Similares
Hexane, 3-methyl-, (3S)- can be compared with other similar compounds, such as:
- 2-Methylpentane
- 3-Methylpentane
- 3-Ethylpentane
- 2-Methylhexane
- 2-Methylheptane
- 3-Methylheptane
Uniqueness:
- Chirality: Unlike some of its structural isomers, Hexane, 3-methyl-, (3S)- is chiral and exists as an enantiomer, which imparts unique optical properties and biological activities.
- Chemical Properties: Its specific branching and chiral center influence its reactivity and interactions in chemical and biological systems .
Propiedades
Número CAS |
6131-24-4 |
|---|---|
Fórmula molecular |
C7H16 |
Peso molecular |
100.20 g/mol |
Nombre IUPAC |
(3S)-3-methylhexane |
InChI |
InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Clave InChI |
VLJXXKKOSFGPHI-ZETCQYMHSA-N |
SMILES isomérico |
CCC[C@@H](C)CC |
SMILES canónico |
CCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


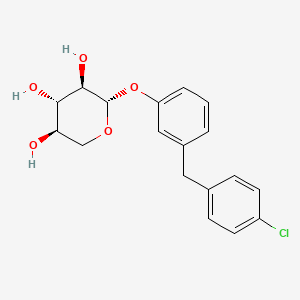
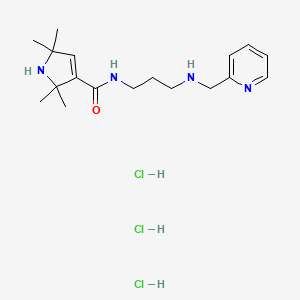

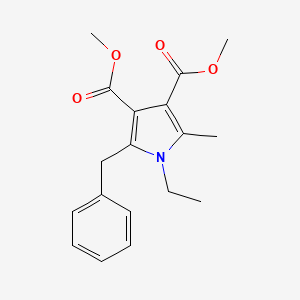
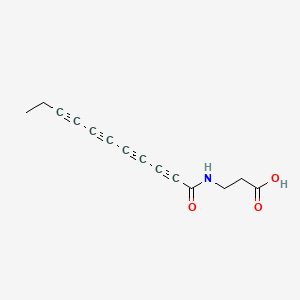

![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
